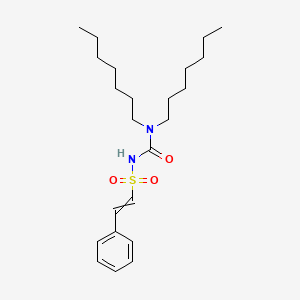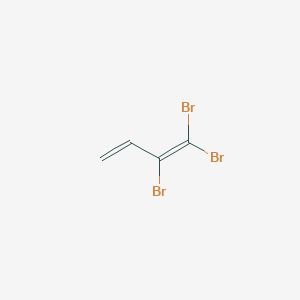
1,1,2-Tribromobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Tribromobuta-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Tribromobuta-1,3-diene typically involves the bromination of butadiene. One common method is the addition of bromine (Br₂) to butadiene under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to control the regioselectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Tribromobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of butadiene.
Hydrogen Halides (HX): For electrophilic addition reactions.
Nucleophiles (OH⁻, NH₂): For substitution reactions.
Major Products Formed
1,2-Addition Products: Formed when the addition occurs at adjacent carbon atoms.
1,4-Addition Products: Formed when the addition occurs at carbon atoms separated by a double bond.
Applications De Recherche Scientifique
1,1,2-Tribromobuta-1,3-diene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,1,2-Tribromobuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The stability of these carbocations influences the regioselectivity and product distribution of the reactions . The compound’s reactivity is also affected by the presence of bromine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A non-halogenated diene with similar structural features but different reactivity.
1,2-Dibromobuta-1,3-diene: A related compound with two bromine atoms instead of three.
1,1,4-Tribromobuta-1,3-diene: Another tribrominated diene with a different bromine substitution pattern.
Uniqueness
1,1,2-Tribromobuta-1,3-diene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other halogenated dienes. The presence of three bromine atoms in specific positions allows for selective reactions and the formation of unique products that are not easily accessible with other compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties, diverse reactivity, and applications make it an important subject of study for chemists and researchers.
Propriétés
Numéro CAS |
53978-01-1 |
|---|---|
Formule moléculaire |
C4H3Br3 |
Poids moléculaire |
290.78 g/mol |
Nom IUPAC |
1,1,2-tribromobuta-1,3-diene |
InChI |
InChI=1S/C4H3Br3/c1-2-3(5)4(6)7/h2H,1H2 |
Clé InChI |
GXEMLBCHNNMOGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


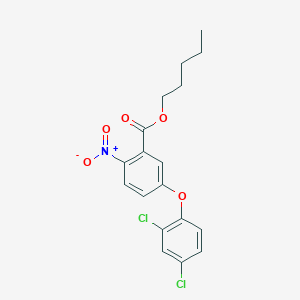
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

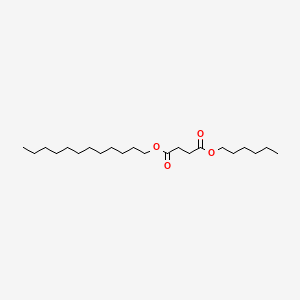

![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
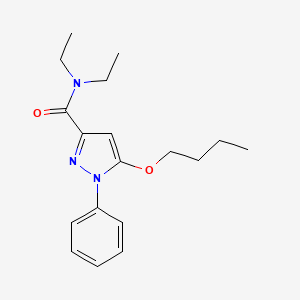
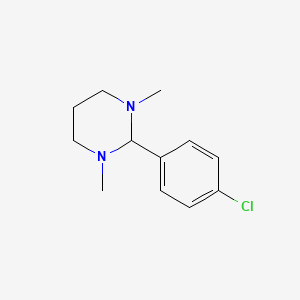
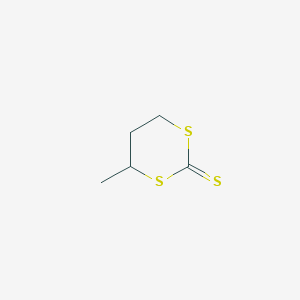
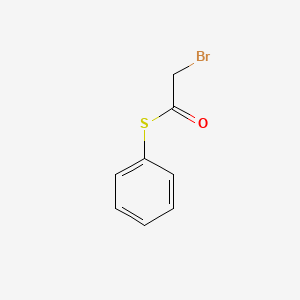
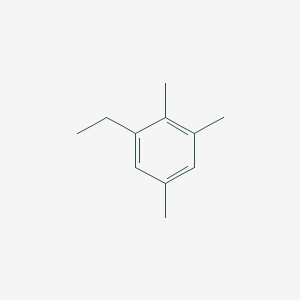
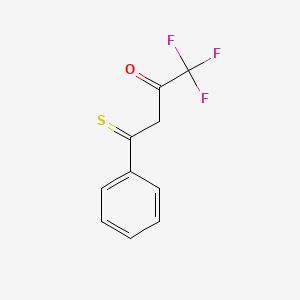
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
